molecular formula C13H22Cl2N2 B11784104 1-(3-Phenylpropyl)piperazine dihydrochloride

1-(3-Phenylpropyl)piperazine dihydrochloride

Cat. No.: B11784104
M. Wt: 277.23 g/mol
InChI Key: MOQUQLBWYDEDHR-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)piperazine dihydrochloride typically involves the reaction of piperazine with 3-phenylpropyl halides under basic conditions. One common method includes the use of 1-chloro-3-phenylpropane as a starting material, which reacts with piperazine in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(3-Phenylpropyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in modulating various cellular processes, including neurotransmitter release and ion channel regulation. The compound’s effects are mediated through the activation or inhibition of these pathways, leading to changes in cellular function .

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride: Known for its sigma-1 receptor agonist activity.

    1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine dihydrochloride: Another piperazine derivative with potential therapeutic applications.

Uniqueness: 1-(3-Phenylpropyl)piperazine dihydrochloride is unique due to its specific structural features and its ability to interact with sigma-1 receptors, making it a valuable compound for research in neuropharmacology and medicinal chemistry .

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

1-(3-phenylpropyl)piperazine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-3,5-6,14H,4,7-12H2;2*1H

InChI Key

MOQUQLBWYDEDHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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